N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2N3O5S/c31-22-12-15-27(26(32)20-22)34(18-6-7-19-35-29(37)24-8-2-3-9-25(24)30(35)38)28(36)21-10-13-23(14-11-21)41(39,40)33-16-4-1-5-17-33/h2-3,8-15,20H,1,4-7,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNMONJHKMLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the difluorophenyl intermediate:
Synthesis of the isoindoline moiety: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Coupling reactions: The final step involves coupling the difluorophenyl intermediate with the isoindoline and piperidine sulfonyl groups under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound’s piperidine sulfonyl group may offer superior solubility and binding versatility compared to carboxamide-based inhibitors like Compound 25 .
- Isoindolyl vs. Triazole : The isoindolyl-butyl linker in the target compound could enhance hydrophobic interactions relative to triazole-thiones (e.g., [7–9]), which rely on tautomerism for reactivity .
Physicochemical and Spectral Properties
Notes:
Biological Activity
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound with a complex structure that includes multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22F2N2O3S
- Key Functional Groups :
- Difluorophenyl group: Enhances lipophilicity and biological activity.
- Dioxoisoindole moiety: Known for modulating receptor activity.
- Piperidine sulfonamide: Implicated in various pharmacological applications.
Research indicates that this compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in several neurological disorders. By influencing receptor signaling pathways without directly activating them, the compound could potentially offer therapeutic benefits in conditions such as anxiety, depression, and schizophrenia.
Neurological Applications
Studies have shown that compounds with similar structures can modulate mGluR activity, suggesting that this compound may have neuroprotective effects. Specifically, it could help in:
- Reducing excitotoxicity : By modulating glutamate signaling.
- Neuroprotection : Potentially reducing neuronal death in models of neurodegeneration.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have demonstrated the ability to interfere with cellular signaling pathways involved in cancer proliferation. This compound could inhibit pathways such as MEK/ERK, which are often constitutively active in various malignancies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| ADX47273 | Similar aromatic core | Allosteric modulation of mGlu receptors |
| MNI-137 | Contains isoindole structure | Neuroprotective effects |
| RO4491533 | Difluorophenyl group | Anti-inflammatory properties |
The unique combination of the difluorophenyl and dioxoisoindole moieties in this compound may confer distinct pharmacological properties compared to these similar compounds.
Q & A
Q. What are the critical steps in synthesizing N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a benzamide intermediate with a piperidine-sulfonyl chloride derivative under anhydrous conditions using DMF as a solvent .
- Isoindole-1,3-dione incorporation : Introducing the isoindole moiety via nucleophilic substitution, optimized with KCO as a base in dichloromethane .
- Fluorophenyl group attachment : Using Suzuki-Miyaura coupling or Ullmann-type reactions for aryl-aryl bond formation, monitored via TLC/HPLC . Purity is ensured via recrystallization in ethanol/water mixtures, with yields averaging 60-75% .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bonds in isoindole at 1.21–1.23 Å) and confirms stereochemistry .
- NMR spectroscopy : Key signals include δ 7.6–8.2 ppm (aromatic protons), δ 3.4–4.1 ppm (piperidine CH), and δ 1.2–1.8 ppm (butyl chain) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at ~600–650 m/z) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes/receptors (e.g., kinases, GPCRs). Focus on the sulfonamide group’s hydrogen bonding with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC data from kinase inhibition assays .
Q. What strategies resolve contradictions in reported IC values across studies?
- Standardized assay conditions : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and buffer pH (7.4 for physiological relevance) .
- Orthogonal validation : Compare fluorescence polarization (FP) and radiometric assays to confirm binding affinity. Address discrepancies via Hill slope analysis for cooperative effects .
Q. How does the isoindole-1,3-dione moiety influence pharmacokinetic properties?
- Metabolic stability : In vitro liver microsome studies (human/rat) show the isoindole ring resists CYP3A4 oxidation, enhancing half-life (>4 hrs) .
- Permeability : Caco-2 assays indicate moderate permeability (P ~5 × 10 cm/s), attributed to the sulfonamide’s polarity. Prodrug strategies (e.g., esterification) improve bioavailability .
Experimental Design & Optimization
Q. What solvent systems optimize the final coupling reaction?
- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the piperidine nitrogen, reducing side-product formation .
- Ternary mixtures : DCM:MeOH:water (8:2:0.1) improves solubility of hydrophobic intermediates, achieving >90% conversion .
Q. How to troubleshoot low yields in isoindole ring formation?
- Catalyst screening : Replace Pd(PPh) with XPhos-Pd-G3 for Buchwald-Hartwig amination, reducing palladium loading to 2 mol% .
- Temperature control : Maintain 80–90°C to prevent retro-Diels-Alder decomposition of the isoindole intermediate .
Data Analysis & Interpretation
Q. What statistical methods validate dose-response relationships in cellular assays?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and maximal efficacy (E) .
- Bootstrap resampling : Estimate 95% confidence intervals for IC values, reducing bias from outliers .
Q. How to correlate crystallographic data with SAR studies?
- Overlay analysis : Superpose X-ray structures of analogs (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl) to identify steric clashes or improved π-π stacking .
- Electrostatic potential maps : Use Gaussian09 to map charge distribution, guiding modifications to sulfonamide substituents for enhanced target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
